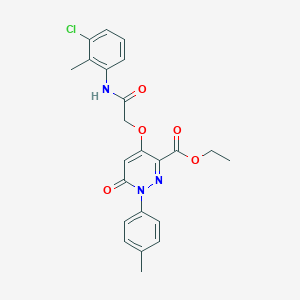![molecular formula C28H34N6O4 B2456950 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223900-66-0](/img/structure/B2456950.png)
2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1,2,4-triazole and quinazoline . 1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They have been found in many pharmaceutical drugs due to their diverse pharmacological activities . Quinazolines are another class of nitrogen-containing heterocyclic compounds that have also been found in many drugs .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For example, 1,2,4-triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation of new compounds via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally soluble in water and organic solvents . The parent 1H-1,2,4-triazole is a white powder solid with a melting point of 120–121°C .科学的研究の応用
Synthesis and Structural Insights
A study on the reactions of anthranilamide with isocyanates highlighted a new facile synthesis pathway for related compounds, providing a foundation for understanding the synthetic possibilities of complex molecules like the one . This research demonstrates the versatility of anthranilamide derivatives in creating heterocyclic compounds with potential for further functionalization (J. Chern et al., 1988).
Computational Prediction of Biological Activity
Another study focused on the synthesis, computer prediction of biological activity, and the acute toxicity of related compounds. By utilizing computer-aided prediction tools, researchers identified compounds with potential antineurotic activity, highlighting the importance of computational methods in drug discovery for identifying promising candidates for further testing (S. Danylchenko, O. G. Drushlyak, S. Kovalenko, 2016).
Molecular Rearrangements and Novel Compounds
Research into the preparation of triazoloquinazolinium betaines explored molecular rearrangements leading to the formation of novel compounds. This work contributes to the understanding of chemical reactions that can be applied to design and synthesize derivatives of complex molecules for various scientific applications (Derek L. Crabb et al., 1999).
Antimicrobial and Antitumor Potential
A recent study on the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers included evaluations of antimicrobial and antitumor activities. Although the direct relevance to the queried compound is limited, this research exemplifies the broader scientific interest in synthesizing new molecules with potential biological activities (M. Khalifa et al., 2015).
Safety And Hazards
将来の方向性
Future research could focus on the synthesis of new derivatives and the exploration of their biological activities. The presence of certain subunits, such as piperazine or piperidine, has been found to enhance the antimicrobial activity of the fused triazoles ring systems . Therefore, these subunits could be incorporated into the structure of the compound to investigate their effects on its biological properties .
特性
IUPAC Name |
2-[2-(2,4-dimethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-16(2)13-29-25(36)20-8-9-21-23(12-20)34-27(32(26(21)37)14-17(3)4)31-33(28(34)38)15-24(35)30-22-10-7-18(5)11-19(22)6/h7-12,16-17H,13-15H2,1-6H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFJXCSUZFUUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azaspiro[2.3]hexane hydrochloride](/img/structure/B2456867.png)
![4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2456870.png)
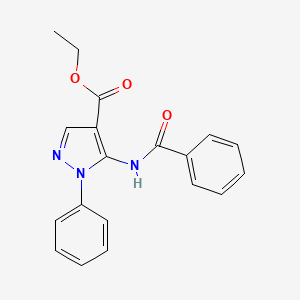
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2456872.png)
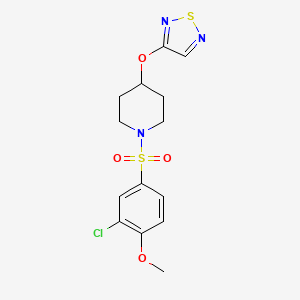
![2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2456874.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2456877.png)
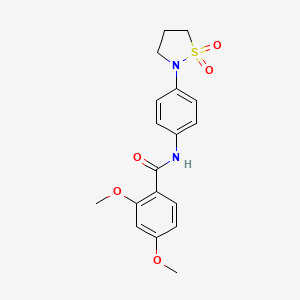
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2456882.png)
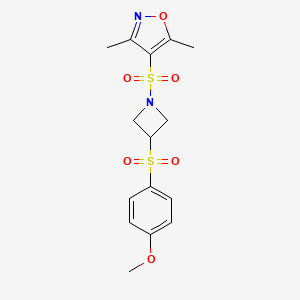
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2456885.png)
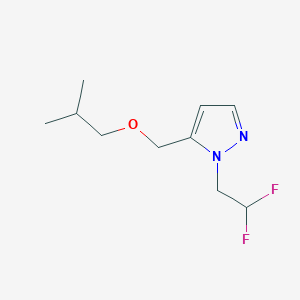
![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2456887.png)
